molecular formula C6H6N2O2 B11783159 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Katalognummer: B11783159
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: ZQTIECFDGXRNRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining furan and pyrimidine moieties, which contributes to its distinct chemical behavior and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furo[3,4-D]pyrimidines .

Wirkmechanismus

The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an HIV-1 non-nucleoside reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound may also induce apoptosis in cancer cells by activating caspases, leading to programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the presence of both furan and pyrimidine moieties.

Eigenschaften

Molekularformel

C6H6N2O2

Molekulargewicht

138.12 g/mol

IUPAC-Name

5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)

InChI-Schlüssel

ZQTIECFDGXRNRH-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CO1)N=CNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.